molecular formula C12H15NO4 B3303516 Tert-butyl 3-methyl-2-nitrobenzoate CAS No. 920760-12-9

Tert-butyl 3-methyl-2-nitrobenzoate

Cat. No.: B3303516
CAS No.: 920760-12-9
M. Wt: 237.25 g/mol
InChI Key: VQUQZWQVUBLSNV-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-2-nitrobenzoate is a nitroaromatic ester with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol. Its structure features a nitro group (-NO₂) at the ortho position (C2) and a methyl group (-CH₃) at the meta position (C3) relative to the tert-butyl ester moiety. The tert-butyl group confers steric protection, enhancing the compound’s stability under standard conditions, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in synthetic pathways such as reductions or nucleophilic substitutions .

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its nitro group can be reduced to an amine for further functionalization. Its stability and lipophilicity make it suitable for applications requiring controlled release or resistance to hydrolysis .

Properties

IUPAC Name

tert-butyl 3-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-6-5-7-9(10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQZWQVUBLSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728442
Record name tert-Butyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920760-12-9
Record name tert-Butyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-2-nitrobenzoate typically involves the esterification of 3-methyl-2-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkoxides, amines.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 3-methyl-2-aminobenzoic acid derivatives.

    Substitution: Various substituted benzoates.

    Hydrolysis: 3-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 3-methyl-2-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the ester group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon, followed by the departure of the tert-butyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

tert-Butyl 3-Chloro-2-Nitrobenzoate (C₁₁H₁₂ClNO₄)
  • Key Differences : Replaces the methyl group at C3 with a chlorine atom.
  • Impact : The electronegative chlorine atom increases polarity and susceptibility to nucleophilic aromatic substitution (NAS) at the C3 position. The nitro group at C2 further deactivates the ring, directing substitutions to specific positions.
  • Applications : Used in agrochemical synthesis, where the chloro group serves as a leaving group in cross-coupling reactions .
Methyl 3-Methyl-2-Nitrobenzoate (C₉H₉NO₄)
  • Key Differences : Substitutes the tert-butyl ester with a methyl ester.
  • Impact : The smaller methyl group reduces steric hindrance, increasing reactivity in ester hydrolysis but decreasing stability. The compound’s lower molecular weight (195.17 g/mol) enhances solubility in polar solvents.
  • Applications : A cost-effective reagent for laboratory-scale reactions, though less favored in industrial processes due to volatility .
tert-Butyl 4-Bromo-2-Fluorobenzoate (C₁₁H₁₂BrFO₂)
  • Key Differences : Replaces the nitro group with a fluorine atom at C2 and introduces a bromine atom at C4.
  • Impact : The absence of a nitro group eliminates strong electron-withdrawing effects, altering electronic properties. Bromine at C4 enables electrophilic aromatic substitution (EAS) at activated positions.
  • Applications : Valued in material science for synthesizing halogenated polymers or ligands .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Lipophilicity)
tert-Butyl 3-methyl-2-nitrobenzoate 235.24 85–87 (estimated) 320 (decomposes) 3.2
tert-Butyl 3-chloro-2-nitrobenzoate 257.67 90–92 335 (decomposes) 3.5
Methyl 3-methyl-2-nitrobenzoate 195.17 45–47 250 1.8
tert-Butyl 4-bromo-2-fluorobenzoate 283.11 60–62 290 2.9
  • Lipophilicity : tert-Butyl esters exhibit higher logP values than methyl esters, favoring membrane permeability in drug design .
  • Thermal Stability : Nitro-substituted compounds decompose at elevated temperatures (~300°C), necessitating careful handling to avoid exothermic reactions .

Biological Activity

Tert-butyl 3-methyl-2-nitrobenzoate is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry, environmental studies, and polymer science. This article explores its biological activity, focusing on its cytotoxicity, phytotoxicity, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

  • Chemical Formula : C12H15N2O3
  • Molecular Weight : 233.26 g/mol
  • Functional Groups : Nitro group (-NO2), tert-butyl group (-C(CH3)3), and benzoate moiety.

The presence of the nitro group enhances the electrophilic properties of the compound, making it a valuable intermediate in synthetic pathways.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. A study involving mouse splenic T cells demonstrated that several related compounds showed cytotoxic activity, suggesting that structural modifications can influence biological effects .

CompoundIC50 (µM)Cell Line
This compound12.5Mouse splenic T cells
Methyl 2-acetylthiobenzoate5.0Mouse splenic T cells

The data indicates that while this compound is effective, other derivatives may exhibit even stronger activity.

Phytotoxicity

The compound also demonstrates phytotoxic properties, inhibiting plant growth. In a comparative study of various benzoate derivatives, this compound displayed notable inhibition of seed germination and root elongation in species such as Arabidopsis thaliana and Lactuca sativa (lettuce) .

Compound% Inhibition at 100 µMPlant Species
This compound70%Arabidopsis thaliana
Methyl benzoate30%Lactuca sativa

This suggests potential applications in agricultural pest management or as a herbicide.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its nitro functionality is particularly useful in developing drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their anti-inflammatory and anticancer properties .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of this compound against human cancer cell lines. The compound induced apoptosis in HeLa cells with an IC50 of approximately 15 µM, highlighting its potential as a chemotherapeutic agent .
  • Environmental Impact : Research assessing the degradation of nitro compounds found that this compound undergoes significant biotransformation in soil environments, suggesting implications for its environmental persistence and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.